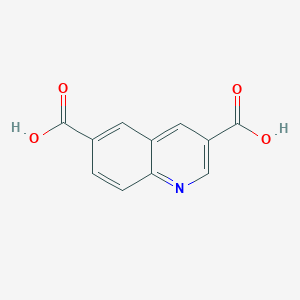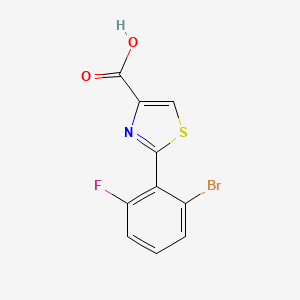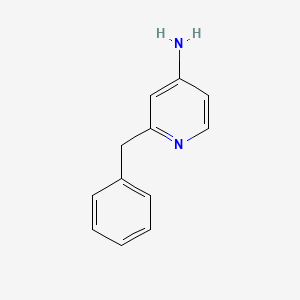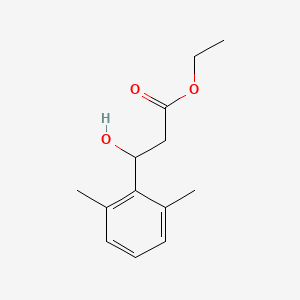![molecular formula C7H4ClN3 B13670070 8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
8-Chloropyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-chloropyridine with formamide under reflux conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products:
Substitution Reactions: The major products are substituted pyridopyrimidines, such as 8-aminopyrido[3,4-d]pyrimidine.
Oxidation Reactions: The major products are N-oxides of pyridopyrimidines.
Aplicaciones Científicas De Investigación
8-Chloropyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of histone lysine demethylases by binding to the active site of the enzyme and blocking its activity. This inhibition can lead to changes in gene expression and has potential therapeutic implications . The compound may also interact with other molecular pathways, depending on its specific structural modifications .
Comparación Con Compuestos Similares
- Pyrido[2,3-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison: 8-Chloropyrido[3,4-d]pyrimidine is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. Compared to other pyridopyrimidines, this compound may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable scaffold for drug discovery .
Propiedades
Fórmula molecular |
C7H4ClN3 |
|---|---|
Peso molecular |
165.58 g/mol |
Nombre IUPAC |
8-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(1-2-10-7)3-9-4-11-6/h1-4H |
Clave InChI |
QMNAABQIMMBDOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=NC=NC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)




